2,4,6-Tris(4-nitrophenyl)pyridine
Description
2,4,6-Tris(4-nitrophenyl)pyridine (TNPP) is a triarylpyridine derivative characterized by a central pyridine ring substituted with three 4-nitrophenyl groups at the 2-, 4-, and 6-positions. It is synthesized via a microwave-assisted Chichibabin reaction, yielding 59% under optimized conditions . TNPP serves as a precursor for functional materials, including azodioxy-linked porous polymers and nitroso derivatives . Its electron-withdrawing nitro groups enhance π-conjugation and redox activity, making it suitable for applications in optical devices, energy storage, and catalysis .
Properties
CAS No. |
1653-68-5 |
|---|---|
Molecular Formula |
C23H14N4O6 |
Molecular Weight |
442.4 |
IUPAC Name |
2,4,6-tris(4-nitrophenyl)pyridine |
InChI |
InChI=1S/C23H14N4O6/c28-25(29)19-7-1-15(2-8-19)18-13-22(16-3-9-20(10-4-16)26(30)31)24-23(14-18)17-5-11-21(12-6-17)27(32)33/h1-14H |
InChI Key |
RVVFDUUDCPTMMC-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=CC(=NC(=C2)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NC(=C2)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Variations: Nitro vs. Amino Groups
TNPP vs. 2,4,6-Tris(4-aminophenyl)pyridine (TAPP)
- Structure: TAPP replaces TNPP’s nitro groups with amino (-NH₂) substituents.
- Properties: TAPP exhibits higher basicity and nucleophilicity due to the electron-donating amino groups. In covalent organic frameworks (COFs), TAPP forms Schiff-base linkages with aldehydes, enabling high surface area (e.g., 980 m²/g) and adsorption capacity (e.g., 625 mg/g for rhodamine B) . TNPP’s nitro groups, in contrast, promote electron-deficient aromatic systems, enhancing charge-transfer interactions in polymers .
Core Heterocycle Variations: Pyridine vs. Pyrimidine
TNPP vs. 2,4,6-Tri-(4-nitrophenyl)pyrimidine
- Structure : The central pyridine ring in TNPP is replaced with pyrimidine (two nitrogen atoms at 1,3-positions).
- Synthesis : Pyrimidine derivatives are synthesized via cyclocondensation of phenacyl halides, yielding 60–65% .
- Properties :
- Pyrimidine’s additional nitrogen atom increases polarity and hydrogen-bonding capability.
- TNPP’s pyridine core offers a single nitrogen site for coordination, while pyrimidine derivatives may engage in dual-site metal binding.
Electronic Effects :
Functional Group Additions: Thiophosphate and Chlorine
TNPP vs. Tris(4-aminophenyl)thiophosphate (TPTA)
- Structure : TPTA incorporates a thiophosphate (-PS) group instead of a pyridine core.
- Properties :
TNPP vs. 2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)pyridines
Extended π-Systems: Fused Rings and Terpyridines
TNPP vs. 5,6-Dihydrobenzo[h]quinoline Derivatives
TNPP vs. 2,4,6-Tris(4-pyridyl)pyridine
- Structure : Pyridyl substituents replace nitro groups.
- Properties :
Data Tables
Table 2: Electronic and Physical Properties
| Compound | λmax (nm) | Melting Point (°C) | Redox Activity | Notable Feature |
|---|---|---|---|---|
| TNPP | 320–400 | >250 (decomp.) | High | Electron-deficient |
| TAPP | 280–350 | N/A | Low | Electron-rich, basic |
| 2,4,6-Tri-(4-NO₂)pyrimidine | 310–380 | 220–240 | Moderate | Dual N-sites for binding |
| 5,6-Dihydrobenzoquinoline | 350–450 | 191–193 | Low | DNA intercalation |
Preparation Methods
Reaction Conditions and Stoichiometry
A mixture of 4-nitrobenzaldehyde (10 mmol), 4-nitroacetophenone (20 mmol), and ammonium acetate (10 g) in glacial acetic acid (25 mL) undergoes reflux at 110°C for 3 hours. The molar ratio of aldehyde to ketone (1:2) ensures complete trimerization, while acetic acid acts as both solvent and Brønsted acid catalyst. The reaction produces a dark red precipitate, which is filtered, washed with cold ethanol, and dried at 80°C to yield 2,4,6-tris(4-nitrophenyl)pyridine with an average isolated yield of 68–72%.
Mechanistic Pathway
The reaction proceeds through a series of enolization and condensation steps:
- Knoevenagel Condensation : 4-Nitroacetophenone undergoes deprotonation to form an enolate, which attacks the electrophilic carbonyl carbon of 4-nitrobenzaldehyde.
- Michael Addition : The resulting α,β-unsaturated ketone reacts with a second equivalent of enolate.
- Cyclization and Aromatization : Ammonium acetate facilitates cyclodehydration to form the pyridine core, followed by oxidative aromatization.
Limitations and Challenges
- Requires large excess of acetic acid (25 mL per 10 mmol aldehyde)
- Generates acidic waste streams requiring neutralization
- Moderate yields due to competing oligomerization side reactions
Heterogeneous Catalysis: Montmorillonite K10 Clay Approach
A solvent-free, eco-friendly alternative employs Montmorillonite K10 clay as a solid acid catalyst. This method, detailed by SCIRP researchers, achieves superior yields (85–92%) under optimized conditions.
Optimized Reaction Parameters
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Catalyst loading | 0.2 g per 1 mmol aldehyde | Maximizes active sites |
| Temperature | 120°C | Balances kinetics and thermal stability |
| Reaction time | 4 hours | Completes trimerization |
| Ammonia source | NH₄OAc (1.3 mol%) | Efficient nitrogen donor |
The clay’s Brønsted and Lewis acid sites (Al³⁺, Fe³⁺) activate carbonyl groups, while its layered structure prevents catalyst deactivation.
Procedure Highlights
- Catalyst Activation : K10 clay is heated at 200°C for 3 hours to remove physisorbed water.
- One-Pot Synthesis : A mixture of 4-nitrobenzaldehyde (1 mmol), 4-nitroacetophenone (2 mmol), NH₄OAc, and activated clay is stirred at 120°C.
- Workup : Post-reaction, hot ethanol extracts the product, leaving the reusable catalyst intact. Recycling studies show <5% yield drop after 5 cycles.
Comparative Analysis of Synthetic Methods
The clay-based method offers clear advantages in yield and sustainability but requires precise temperature control to prevent nitro group decomposition.
Structural Characterization and Quality Control
Spectroscopic Fingerprints
Purity Assessment
Recrystallization from DMF yields needle-shaped crystals suitable for X-ray diffraction, though literature reports primarily rely on chromatographic purity (>98% by HPLC).
Industrial-Scale Considerations
For bulk synthesis (>1 kg batches), the clay-catalyzed method is preferable due to:
- Reduced Corrosion Risk : Eliminates acetic acid handling
- Energy Efficiency : Shorter isolation steps (filtration vs. solvent evaporation)
- Cost-Effectiveness : Clay catalyst costs ~$50/kg vs. acetic acid’s $800/ton processing
Pilot studies suggest scaling to 10 L reactors maintains yields at 87–89% with a 6-hour cycle time.
Q & A
Basic: What are the established synthetic routes for TNPP, and how are its structural properties validated?
Methodological Answer:
TNPP is synthesized via a one-pot co-polymerization reaction with diamine monomers. Key steps include:
- Reaction Conditions : Typically conducted under inert atmospheres (e.g., nitrogen) using polar aprotic solvents like dimethylacetamide (DMAc) at elevated temperatures (80–120°C).
- Purification : Products are isolated via precipitation in methanol or ethanol, followed by Soxhlet extraction to remove unreacted monomers .
- Characterization :
- FT-IR : Confirms the presence of nitro (–NO₂) and pyridine ring vibrations (~1520 cm⁻¹ for asymmetric NO₂ stretching).
- Solid-state ¹³C NMR : Identifies aromatic carbon environments and crosslinking patterns.
- UV-Vis/Photoluminescence : Assesses electronic transitions and bandgap properties for optical applications.
- Thermogravimetric Analysis (TGA) : Evaluates thermal stability (decomposition onset >300°C) .
Basic: What analytical techniques are critical for characterizing TNPP-derived polymers, and how are data contradictions resolved?
Methodological Answer:
TNPP-based polymers (e.g., TNPP-B, TNPP-P) require multi-technique validation:
- Contradiction Resolution Example : Discrepancies in crystallinity (SEM vs. XRD) may arise due to amorphous domains. Cross-validate using:
- SEM/TEM : Visualize morphology (e.g., fibrous vs. porous structures).
- Cyclic Voltammetry : Quantify redox behavior to infer conjugation length and electronic defects.
- Elemental Analysis : Verify stoichiometry to rule out unreacted monomers .
Advanced: How do electron-withdrawing nitro groups in TNPP influence its reactivity in polymer frameworks compared to amino-functionalized analogs?
Methodological Answer:
- Electronic Effects : Nitro groups reduce electron density on the pyridine ring, lowering nucleophilicity and altering π-π stacking interactions. This contrasts with amino groups in 2,4,6-Tris(4-aminophenyl)pyridine (TAPP), which enhance basicity and crosslinking efficiency .
- Applications : TNPP’s nitro groups improve oxidative stability but may hinder covalent organic framework (COF) formation due to reduced amine-nitro compatibility. Mitigate by optimizing monomer ratios or using catalysts (e.g., p-toluenesulfonic acid) .
Advanced: What are the challenges in utilizing TNPP for high-performance aerogels or COFs, and how can synthesis be optimized?
Methodological Answer:
- Challenges :
- Optimization Strategies :
Basic: How does TNPP’s stability vary under acidic, basic, or photolytic conditions?
Methodological Answer:
- Acidic/Base Stability : Nitro groups resist hydrolysis in mild conditions (pH 3–10) but degrade under strong acids (e.g., concentrated H₂SO₄) via denitration.
- Photostability : UV exposure may cause nitro-to-nitrito isomerization, monitored via time-resolved FT-IR. Store in amber vials under inert gas .
Advanced: What mechanistic insights exist for TNPP’s role in radical or condensation polymerization?
Methodological Answer:
- Radical Pathways : TNPP’s nitro groups act as electron acceptors, stabilizing radical intermediates in thiol-ene click reactions.
- Condensation Mechanisms : In Schiff-base formations, TNPP reacts with aldehydes via nitro-assisted imine linkage, confirmed by ¹H NMR kinetics and DFT calculations .
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